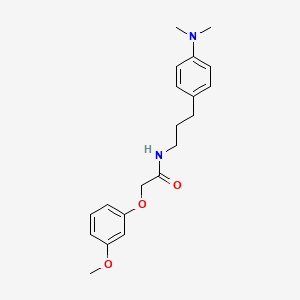

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide

Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a dimethylaminophenylpropyl chain and a 3-methoxyphenoxy acetamide moiety.

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-22(2)17-11-9-16(10-12-17)6-5-13-21-20(23)15-25-19-8-4-7-18(14-19)24-3/h4,7-12,14H,5-6,13,15H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQMIGZTZAIPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the intermediate: The reaction between 4-(dimethylamino)benzaldehyde and 3-methoxyphenol in the presence of a base such as sodium hydroxide to form an intermediate compound.

Acylation: The intermediate is then subjected to acylation using acetic anhydride or acetyl chloride to introduce the acetamide group.

Final coupling: The final step involves coupling the acylated intermediate with 3-(4-(dimethylamino)phenyl)propylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl rings and acetamide backbone, impacting physicochemical properties and bioactivity.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl analog () introduces an electron-withdrawing fluorine, which may reduce metabolic stability compared to the target compound’s electron-donating methoxy group.

- Chloro Substituents : The chloroacetamide in exhibits higher molecular weight and boiling point, likely due to increased van der Waals interactions from the bulky propan-2-yloxy group.

- Quinolinyloxy Group: The compound in has a smaller molecular weight and distinct heterocyclic substitution, suggesting altered target selectivity .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : 325.39 g/mol

The presence of a dimethylamino group and a methoxyphenoxy moiety suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an inhibitor of specific enzymes and receptors.

1. Cholinesterase Inhibition

A significant aspect of the compound's biological activity is its ability to inhibit cholinesterase enzymes, particularly acetylcholinesterase (AChE). This inhibition is relevant for conditions such as Alzheimer's disease.

- IC50 Values : Research indicates that similar compounds exhibit IC50 values ranging from 0.02 µM to 0.92 µM against AChE, suggesting that this compound may possess comparable potency .

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases.

- Mechanism : The antioxidant activity is hypothesized to occur through the scavenging of free radicals and the modulation of signaling pathways related to oxidative stress .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Cholinesterase Inhibition

In a study assessing a series of coumarin derivatives, one compound demonstrated an IC50 value of 20 nM against AChE, indicating strong inhibition. The structure-activity relationship (SAR) analysis suggested that modifications similar to those found in this compound could enhance AChE inhibition .

Study 2: Antioxidant Evaluation

Another study focused on the antioxidant capacity of phenolic compounds demonstrated that modifications at specific positions could significantly improve the radical scavenging ability. This finding supports the hypothesis that this compound may exhibit enhanced antioxidant properties due to its structural characteristics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide?

Synthesis optimization requires careful control of reaction conditions. For example, the dimethylamino and methoxyphenoxy groups may necessitate inert atmospheres (e.g., nitrogen) to prevent oxidation of the amino group. Catalysts like triethylamine (for amide bond formation) and temperature modulation (e.g., reflux in anhydrous dichloromethane) are critical for yield improvement. Purification often involves column chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate polar intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for verifying structural integrity:

- ¹H NMR : Peaks at δ 2.2–2.8 ppm (dimethylamino protons), δ 3.7–3.9 ppm (methoxy group), and δ 6.5–7.5 ppm (aromatic protons).

- LC-MS : Molecular ion peak at m/z ~385 (calculated molecular weight) confirms purity.

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for assessing purity ≥95% .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize in vitro assays targeting receptors or enzymes structurally related to its functional groups:

- Molecular docking : Use the dimethylamino group’s basicity to predict interactions with serotonin or dopamine receptors.

- Enzyme inhibition : Test against acetylcholinesterase (methoxyphenoxy analogs show precedent) .

Dose-response curves (1–100 µM) in cell viability assays (e.g., MTT) can identify cytotoxicity thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Modify substituents incrementally and compare bioactivity:

- Dimethylamino group : Replace with pyrrolidino or piperidino groups to alter basicity.

- Methoxyphenoxy moiety : Substitute with halogenated phenoxy groups (e.g., 3-chloro) to assess electronic effects.

Quantitative SAR (QSAR) models using Hammett constants (σ) for substituents can predict activity trends .

Q. What strategies resolve contradictions in reported biological data for structurally analogous acetamides?

Contradictions often arise from assay variability. Standardize protocols:

Q. How can computational methods enhance understanding of this compound’s mechanism?

- Molecular dynamics simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability (key for CNS targets).

- ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.5) and cytochrome P450 interactions .

Methodological Guidance

Q. What purification techniques address challenges in isolating polar byproducts?

- Counterion exchange : Convert free base to hydrochloride salt for improved crystallinity.

- Prep-HPLC : Use a water/acetonitrile gradient with 0.1% trifluoroacetic acid to resolve polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.